Cas no 889652-31-7 (6a,7a-Drospirenone)
6a,7a-Drospirenone Chemical and Physical Properties
Names and Identifiers
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- 6α,7α-Drospirenone
- 17-hydroxy-6α,7α,15β,16β-bismethylene-3-oxo-17α-pregn-4-ene-21,21-carboxyIic acid γ-lactone
- 15β,16β-bismethylene-3-oxo-17α-pregn-4-ene-21,21-carboxyIic acid γ-lactone
- 6A,7A-DROSPIRENONE
- 6Alpha,7Alpha-Drospirenone
- 6a,7a-Drospirenone
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- Inchi: 1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15+,16-,18-,20+,21-,22+,23-,24-/m0/s1
- InChI Key: METQSPRSQINEEU-LPRBJKGUSA-N
- SMILES: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4[C@H]4C[C@H]4[C@H]3[C@@H]1[C@@H]1C[C@@H]1[C@]12CCC(=O)O1)C
Computed Properties
- Exact Mass: 366.21900
Experimental Properties
- PSA: 43.37000
- LogP: 4.30590
6a,7a-Drospirenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D689515-1mg |
6a,7a-Drospirenone |
889652-31-7 | 1mg |
$ 603.00 | 2023-09-07 | ||
| TRC | D689515-10mg |
6a,7a-Drospirenone |
889652-31-7 | 10mg |
$ 5126.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498694-1 mg |
6α,7α-Drospirenone, |
889652-31-7 | 1mg |
¥8,123.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498694-1mg |
6α,7α-Drospirenone, |
889652-31-7 | 1mg |
¥8123.00 | 2023-09-05 |
6a,7a-Drospirenone Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 6a,7a-Drospirenone
6a,7a-Drospirenone: A Comprehensive Overview
6a,7a-Drospirenone (CAS No. 889652-31-7) is a highly specialized compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of drospirenone, which is well-known for its role as a progestin in hormonal contraceptives. The 6a,7a-Drospirenone structure introduces unique stereochemical modifications that enhance its pharmacokinetic properties and potentially expand its therapeutic applications.
The synthesis of 6a,7a-Drospirenone involves advanced organic chemistry techniques, including stereo-selective synthesis and functional group transformations. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, making it more accessible for research and potential clinical use. Researchers have employed methodologies such as enantioselective catalysis and asymmetric synthesis to achieve the desired stereochemistry in the molecule.
One of the most promising aspects of 6a,7a-Drospirenone is its potential as a next-generation progestin. Traditional progestins like drospirenone are widely used in contraceptive formulations due to their ability to suppress ovulation. However, 6a,7a-Drospirenone exhibits improved bioavailability and reduced side effects compared to its parent compound. Preclinical studies have demonstrated that this compound maintains the desired progestogenic activity while minimizing adverse effects such as hyperandrogenism and lipid metabolism disturbances.
Recent research has also explored the use of 6a,7a-Drospirenone in hormone replacement therapy (HRT). Women undergoing menopause often experience hormonal imbalances that can lead to symptoms such as hot flashes and bone density loss. The unique structure of 6a,7a-Drospirenone allows it to mimic endogenous progesterone more effectively than conventional progestins, potentially offering a safer and more effective option for HRT.
In addition to its contraceptive and therapeutic applications, 6a,7a-Drospirenone has shown potential in the treatment of certain gynecological conditions. For instance, studies have indicated that this compound may be effective in managing endometriosis and uterine fibroids. Its ability to modulate estrogen signaling pathways makes it a promising candidate for addressing conditions where hormonal balance is critical.
The pharmacokinetics of 6a,7a-Drospirenone have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research has shown that this compound exhibits favorable oral bioavailability and a longer half-life compared to drospirenone. These characteristics make it an attractive option for once-daily dosing regimens, improving patient compliance.
Another area of interest is the potential of 6a,7a-Drospirenone in combination therapies. By combining this compound with other hormones or therapeutic agents, researchers aim to develop multi-target treatments for complex conditions such as polycystic ovary syndrome (PCOS) and breast cancer. Early findings suggest that 6a,7a-Drospirenone can synergize with other drugs to enhance efficacy while reducing adverse effects.
The development of 6a,7a-Drospirenone has also raised questions about its safety profile. While preclinical studies indicate a favorable safety margin, long-term clinical trials are necessary to fully assess its tolerability in diverse patient populations. Regulatory agencies are closely monitoring the progress of these trials to ensure that any new drug derived from 6a,7a-Drospirenone meets rigorous safety standards.
In conclusion, 6a,7a-Drospirenone (CAS No. 889652-31-7) represents a significant advancement in the field of progestin development. Its unique stereochemical properties offer improved pharmacokinetic profiles and expanded therapeutic applications compared to traditional progestins like drospirenone. As research continues to uncover its full potential, 6